Hydrofuramide
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Overview
Description
Hydrofuramide is a crystalline solid with the chemical formula C15H12N2O3 and a molar mass of 268.272 g/mol . It is a condensation product of three molar equivalents of furfural with two molar equivalents of ammonia . The molecule can be described as a diimine with three pendant furanyl rings . This compound has a melting point of 118-119°C and is known for its versatility in various applications, including rubber additives, pharmaceutical intermediates, preservatives, and rodenticides .
Preparation Methods
Hydrofuramide was first prepared in 1960 by Kapur via the reaction of furfural with aqueous ammonia in a chilled ethanol solution . The synthetic route involves the condensation of three molar equivalents of furfural with two molar equivalents of ammonia, resulting in the formation of this compound . Industrial production methods typically follow similar reaction conditions, ensuring the crystalline solid is obtained with high purity .
Chemical Reactions Analysis
Hydrofuramide undergoes various chemical reactions, including reduction and hydrogenation . The reactive imine double bonds of this compound are easily reduced. For instance, reduction with aqueous sodium borohydride yields N,N-bisfurfuryl-2-furylmethanediamine , which is useful as an antihypertensive drug compound . Catalytic hydrogenation of this compound with Raney nickel in the presence of ammonia in ethanol yields mixtures of furfurylamine and difurfurylamine . Hydrogenation in acetic acid-ethanol, employing platinum oxide catalyst, yields the tertiary amine tri-furfurylamine after neutralization . Furthermore, lithium aluminium hydride reduction of this compound yields furfurin , a tetracyclic compound .
Scientific Research Applications
Hydrofuramide has diverse applications in scientific research. In chemistry, it is used as a reagent in various synthetic pathways . In biology and medicine, this compound derivatives have shown potential as antihypertensive agents . The compound is also utilized in the rubber industry as a vulcanization accelerator, enhancing the rate of vulcanization of styrene-butadiene rubber and natural rubber . Additionally, this compound has been found to be selectively toxic to rats, making it an effective rodenticide .
Mechanism of Action
The mechanism of action of hydrofuramide involves its reactive imine double bonds, which are susceptible to reduction and hydrogenation . These reactions lead to the formation of various amine derivatives, which exert their effects through different molecular targets and pathways . For example, the reduction product N,N-bisfurfuryl-2-furylmethanediamine acts as an antihypertensive agent by interacting with specific receptors involved in blood pressure regulation .
Comparison with Similar Compounds
Hydrofuramide can be compared with other similar compounds such as furfurylamine , difurfurylamine , and tri-furfurylamine . These compounds share similar structural features, such as the presence of furanyl rings, but differ in their functional groups and reactivity . This compound’s uniqueness lies in its diimine structure with three pendant furanyl rings, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
494-47-3 |
---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-[furan-2-yl-(furan-2-ylmethylideneamino)methyl]methanimine |
InChI |
InChI=1S/C15H12N2O3/c1-4-12(18-7-1)10-16-15(14-6-3-9-20-14)17-11-13-5-2-8-19-13/h1-11,15H |
InChI Key |
CYGDSXFTXXFMNI-UHFFFAOYSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/C(/N=C/C2=CC=CO2)C3=CC=CO3 |
SMILES |
C1=COC(=C1)C=NC(C2=CC=CO2)N=CC3=CC=CO3 |
Canonical SMILES |
C1=COC(=C1)C=NC(C2=CC=CO2)N=CC3=CC=CO3 |
1238184-07-0 494-47-3 |
|
Pictograms |
Irritant |
Origin of Product |
United States |
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